![molecular formula C11H9BrN2OS B2633820 N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 892846-79-6](/img/structure/B2633820.png)
N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as BBTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzothiazole derivatives, including the compound , have shown promising antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Antifungal Activity
Benzothiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antitubercular Activity
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antioxidant Activity
Benzothiazole derivatives have been found to have antioxidant activity . This property can be useful in the development of drugs for diseases caused by oxidative stress.
Antimicrobial Activity
The compound has shown antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial drugs .
Antiproliferative Activity
Benzothiazole derivatives have shown antiproliferative activity, which could be useful in the development of anticancer drugs . In fact, some compounds have shown promising results against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Anti-inflammatory Activity
Benzothiazole derivatives have shown anti-inflammatory activity . This property can be useful in the development of drugs for diseases caused by inflammation.
Analgesic Activity
Some benzothiazole derivatives have shown analgesic (pain-relieving) activity . This makes them potential candidates for the development of new analgesic drugs.
Wirkmechanismus
Target of Action
The primary targets of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Similar benzothiazole based compounds have been found to exhibit promising neuroprotective activity against aβ25–35-induced toxicity in sh-sy5y cells .
Mode of Action
The exact mode of action of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide It can be inferred that similar benzothiazole based compounds may interact with their targets, possibly leading to neuroprotective effects .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Benzothiazole based compounds have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Similar benzothiazole based compounds have shown promising neuroprotective activity .
Eigenschaften
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKFLGJEHGYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)
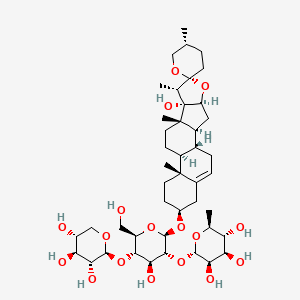
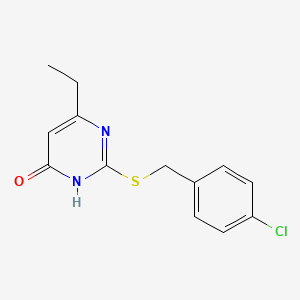
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
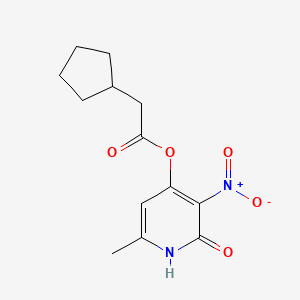
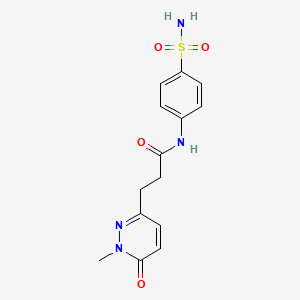

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)


![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2633757.png)
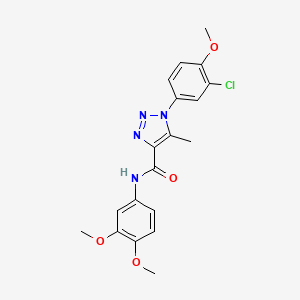
![N-benzyl-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2633760.png)